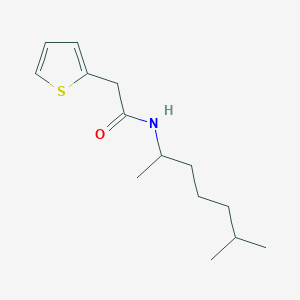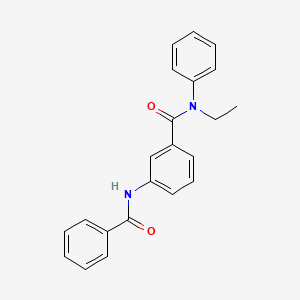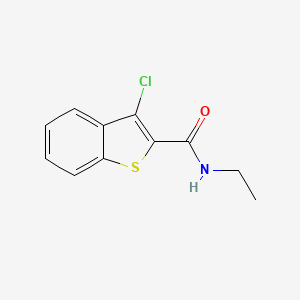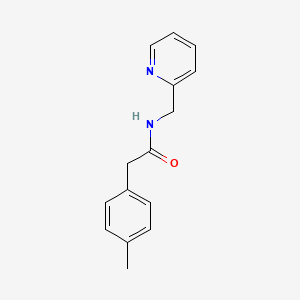![molecular formula C17H23N3O2S B14959972 2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-dimethylbutanoyl chloride with 5-(3-phenoxypropyl)-1,3,4-thiadiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiadiazole ring, potentially yielding different reduced forms of the compound.
Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The phenoxypropyl group may enhance the compound’s binding affinity to certain biological targets, leading to its observed effects.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-N-(2-phenoxypropyl)aniline: This compound shares the phenoxypropyl group but differs in the core structure, lacking the thiadiazole ring.
2-(2,5-Dioxopyrrolidin-1-yl)butanamide: Similar in having a butanamide group but differs in the rest of the structure.
Uniqueness
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H23N3O2S |
|---|---|
分子量 |
333.5 g/mol |
IUPAC名 |
2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide |
InChI |
InChI=1S/C17H23N3O2S/c1-4-17(2,3)15(21)18-16-20-19-14(23-16)11-8-12-22-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11-12H2,1-3H3,(H,18,20,21) |
InChIキー |
KLWSUIMTBJACAY-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)CCCOC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopentyl-4-[(2-methylpropanoyl)amino]benzamide](/img/structure/B14959895.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3,3-diphenylpropanamide](/img/structure/B14959912.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)

![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
methanone](/img/structure/B14959937.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![2-(2-chloro-6-fluorophenyl)-N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959945.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B14959949.png)


![4-tert-butyl-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B14959966.png)

